molecular formula C22H26N2OS B2737944 (1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2109244-84-8

(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2737944
CAS RN: 2109244-84-8
M. Wt: 366.52
InChI Key: XMTTXNRJNZXVPG-UHFFFAOYSA-N
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Description

(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide, also known as WIN 35428, is a psychostimulant drug that belongs to the phenyltropane family. It is a potent dopamine reuptake inhibitor and has been extensively studied for its potential use in treating various neuropsychiatric disorders.

Mechanism of Action

(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide 35428 works by inhibiting the reuptake of dopamine in the brain, leading to an increase in dopamine levels and subsequent activation of the brain's reward pathway. This results in feelings of pleasure and motivation, which can be beneficial in treating neuropsychiatric disorders.
Biochemical and Physiological Effects:
(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide 35428 has been shown to increase dopamine levels in the brain, leading to increased activity in the brain's reward pathway. This can result in feelings of pleasure, motivation, and increased focus and attention. It can also lead to increased heart rate and blood pressure, as well as potential side effects such as anxiety and insomnia.

Advantages and Limitations for Lab Experiments

One advantage of using (1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide 35428 in lab experiments is its potent dopamine reuptake inhibition, which can lead to significant changes in behavior and brain function. However, its potential side effects and limited selectivity for dopamine reuptake inhibition may limit its usefulness in certain experiments.

Future Directions

Possible future directions for research on (1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide 35428 include further studies on its potential use in treating neuropsychiatric disorders, as well as investigations into its mechanism of action and potential side effects. Additionally, research could focus on developing more selective dopamine reuptake inhibitors with fewer side effects and greater therapeutic potential.

Synthesis Methods

The synthesis of (1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide 35428 involves several steps, starting with the reaction of N-benzhydryl-3-chloropiperidine with methylthiolate to form N-benzhydryl-3-(methylthio)piperidine. This intermediate is then reacted with 3,4-methylenedioxyphenyl-2-propanone to form the final product, (1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide 35428.

Scientific Research Applications

(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide 35428 has been extensively studied for its potential use in treating various neuropsychiatric disorders, including attention deficit hyperactivity disorder (ADHD), cocaine addiction, and Parkinson's disease. It has also been studied for its potential use as a cognitive enhancer and as a treatment for depression.

properties

IUPAC Name

N-benzhydryl-3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2OS/c1-26-20-14-18-12-13-19(15-20)24(18)22(25)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTTXNRJNZXVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide

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